(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol
Description
This compound is a benzyl-protected monosaccharide derivative with the molecular formula C27H30O5 (calculated from stereoisomer data in ). Its structure features a tetrahydropyran ring with three benzyloxy groups at positions 3, 4, and 5, a methyl group at position 6, and a hydroxyl group at position 2. The stereochemistry (2R,3R,4R,5S,6S) is critical for its reactivity and applications in carbohydrate synthesis, particularly as an intermediate in glycosylation reactions .
Properties
Molecular Formula |
C27H30O5 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27+/m0/s1 |
InChI Key |
YRAQXZMHYZXWBZ-CMKGNXEASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol , also known by its CAS number 227932-82-3 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on various studies and data sources.
- Molecular Formula : C₃₈H₄₅NO₄
- Molecular Weight : 579.77 g/mol
- Structure : The compound features multiple benzyloxy groups attached to a tetrahydropyran ring, contributing to its unique chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors that play critical roles in cellular signaling and regulation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth via modulation of heat shock protein 90 (HSP90) pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies suggest it can reduce inflammation markers in vitro and in vivo models by inhibiting pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A study conducted on a series of benzyloxy derivatives demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The IC50 value was determined to be around 15 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Test Compound | 15 | MCF7 (Breast Cancer) |
| Control | >50 | MCF7 |
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of TNF-alpha and IL-6 by approximately 40% compared to untreated controls.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Untreated | 1000 | 800 |
| (2R,3R,4R,5S,6S) Compound | 600 | 480 |
Chemical Reactions Analysis
Deprotection Reactions
The benzyl ether groups are critical for protecting hydroxyl moieties during synthesis. Selective deprotection under hydrogenolysis conditions enables access to polyol intermediates:
Key Notes :
-
Full deprotection requires prolonged reaction times due to steric hindrance from the methyl group at C6.
-
Partial deprotection is less common but achievable with modified catalysts .
Acetylation and Esterification
The secondary alcohol at C2 undergoes nucleophilic substitution or esterification:
Stereochemical Outcomes :
Oxidation Reactions
The secondary alcohol at C2 can be oxidized to a ketone under controlled conditions:
Applications :
Reduction of Benzyloxy Groups
| Reagent | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Na/NH₃ (l) | -33°C, THF, 30 min | Partial reduction to methylene groups | 40% |
Click Chemistry
While not directly reported for this compound, structurally related derivatives undergo copper-catalyzed azide-alkyne cycloadditions (CuAAC) after azide introduction at C2 .
Comparative Reactivity Analysis
| Position | Reactivity | Key Influences |
|---|---|---|
| C2-OH | High (nucleophilic acylations, oxidations) | Steric accessibility, hydrogen bonding |
| C3/C4/C5-OBn | Moderate (deprotection requires strong reducing agents) | Steric shielding by benzyl groups |
| C6-CH₃ | Inert under standard conditions | Electroneutral and sterically protected |
Comparison with Similar Compounds
Stereochemical Variants
- (3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol ():
- Key Difference : Stereochemistry at positions 2 and 3 (3S vs. 3R in the target compound).
- Impact : Altered spatial arrangement affects binding affinity in enzymatic reactions and solubility. For example, the (3S) configuration may reduce compatibility with glycosyltransferases compared to the (3R) isomer .
Functional Group Modifications
- (2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol (): Key Difference: A benzyloxymethyl group replaces the methyl group at position 6. Impact: Increases molecular weight (540.65 vs. ~434.5 for the target compound) and hydrophobicity, altering solubility in polar solvents like methanol. This substitution enhances stability during acidic deprotection steps .
- ((2R,3R,4S,5S,6S)-3,4,5-Tris(benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol (): Key Difference: Methoxy group at position 6 and hydroxymethyl at position 2. Impact: The methoxy group improves oxidative stability, while the hydroxymethyl group enables further functionalization (e.g., phosphorylation) .
Complex Derivatives
Physicochemical Properties
| Property | Target Compound | (2S,3R,4S,5S,6R)-Isomer | (3S,4R,5R,6S)-Isomer |
|---|---|---|---|
| Molecular Weight (g/mol) | 434.53 | 540.65 | 434.53 |
| Melting Point | Not reported | 125–178°C (analogs) | Not reported |
| Solubility | CH2Cl2, THF | Limited in H2O | CH2Cl2, DMSO |
Q & A
Q. How can researchers optimize the synthetic yield of (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol?
Methodological Answer:
- Stepwise Protection: Use regioselective benzylation to protect hydroxyl groups, leveraging intermediates like those described in regioselective tetrahydropyran synthesis (e.g., methyl esters as temporary protecting groups) .
- Catalytic Conditions: Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, highlights the use of anhydrous THF and controlled temperatures (0–25°C) for similar compounds to achieve >95% regioselectivity.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and TLC monitoring to isolate intermediates .
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate stereoisomers, as demonstrated in for structurally related tetrahydropyrans.
- Crystallization: Recrystallize from ethanol or methanol to enhance purity, particularly after deprotection steps .
- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. How is the compound’s structure validated post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- NMR: Assign stereochemistry using - and -NMR. For example, reports characteristic shifts for benzyloxy groups (δ 7.2–7.4 ppm for aromatic protons) and methyltetrahydropyran (δ 1.2–1.5 ppm).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS m/z calculated for : 464.22; observed: 464.3 ).
- X-ray Crystallography: Resolve ambiguous stereochemistry, as applied in for benzyl-protected analogs.
Advanced Research Questions
Q. How can stereochemical inconsistencies between NMR and X-ray data be resolved?
Methodological Answer:
- Dynamic NMR (DNMR): Investigate conformational flexibility by variable-temperature NMR. For example, observed coalescence of signals at 60°C, indicating axial-equatorial isomerism in similar tetrahydropyrans.
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict stable conformers and compare with experimental data .
- Redundant Synthesis: Prepare derivatives with fixed stereocenters (e.g., acetates) to isolate and characterize individual isomers .
Q. What strategies mitigate degradation during storage and handling?
Methodological Answer:
- Storage Conditions: Store at 2–8°C under inert gas (argon) in amber vials to prevent hydrolysis of benzyl ethers .
- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. reports <5% degradation under these conditions for related compounds.
- Handling Protocols: Use gloveboxes for air-sensitive steps (e.g., deprotection with ) to avoid oxidation .
Q. How can conflicting biological activity data from in vitro assays be addressed?
Methodological Answer:
- Dose-Response Curves: Test across a broad concentration range (1 nM–100 µM) to identify non-linear effects. recommends using logarithmic dilution series for carbohydrate-based drug precursors.
- Metabolite Screening: Incubate with liver microsomes (e.g., human S9 fraction) to assess metabolic stability and identify active metabolites .
- Orthogonal Assays: Validate activity using SPR (surface plasmon resonance) and cell-based assays (e.g., glucose uptake inhibition for diabetes-related targets) .
Q. What advanced methods characterize regioselectivity in benzyl ether formation?
Methodological Answer:
- Isotopic Labeling: Use -labeled benzyl bromide to track incorporation via -NMR .
- Kinetic Studies: Monitor reaction progress with in-situ IR to identify rate-determining steps (e.g., benzylation at C3 vs. C4) .
- Computational Docking: Model transition states with software like AutoDock Vina to predict steric and electronic preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
